molecular formula C14H16N4OS B2606895 1-(1-(Pyridin-2-yl)pyrrolidin-3-yl)-3-(thiophen-2-yl)urea CAS No. 1705882-04-7

1-(1-(Pyridin-2-yl)pyrrolidin-3-yl)-3-(thiophen-2-yl)urea

Katalognummer: B2606895
CAS-Nummer: 1705882-04-7
Molekulargewicht: 288.37
InChI-Schlüssel: VCLZRCJILZBHTR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(1-(Pyridin-2-yl)pyrrolidin-3-yl)-3-(thiophen-2-yl)urea is a complex organic compound that has garnered significant interest in the scientific community due to its unique structural features and potential applications. This compound consists of a pyridine ring, a pyrrolidine ring, and a thiophene ring, all connected through a urea linkage. The presence of these heterocyclic rings imparts distinct chemical properties to the compound, making it a subject of study in various fields such as medicinal chemistry, organic synthesis, and material science.

Vorbereitungsmethoden

The synthesis of 1-(1-(Pyridin-2-yl)pyrrolidin-3-yl)-3-(thiophen-2-yl)urea typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of Pyrrolidine Intermediate: The initial step involves the synthesis of the pyrrolidine intermediate through a cyclization reaction of appropriate precursors.

    Attachment of Pyridine Ring: The pyridine ring is then introduced via a nucleophilic substitution reaction, where the pyrrolidine intermediate reacts with a pyridine derivative.

    Formation of Urea Linkage: The final step involves the formation of the urea linkage by reacting the intermediate with an isocyanate or a carbodiimide reagent in the presence of a suitable catalyst.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often employing continuous flow reactors and automated synthesis techniques to scale up the process efficiently.

Analyse Chemischer Reaktionen

1-(1-(Pyridin-2-yl)pyrrolidin-3-yl)-3-(thiophen-2-yl)urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced analogs.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the pyridine, pyrrolidine, or thiophene rings are replaced by other substituents.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon, copper sulfate), and specific temperature and pressure conditions tailored to each reaction type. Major products formed from these reactions vary depending on the specific reagents and conditions employed.

Wissenschaftliche Forschungsanwendungen

1-(1-(Pyridin-2-yl)pyrrolidin-3-yl)-3-(thiophen-2-yl)urea has a wide range of scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders and cancer.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, aiding in the development of new synthetic methodologies.

    Material Science: The compound’s unique electronic properties make it a candidate for use in organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Wirkmechanismus

The mechanism of action of 1-(1-(Pyridin-2-yl)pyrrolidin-3-yl)-3-(thiophen-2-yl)urea involves its interaction with specific molecular targets and pathways. In medicinal applications, the compound may bind to receptors or enzymes, modulating their activity and leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and are often elucidated through biochemical assays and molecular docking studies.

Vergleich Mit ähnlichen Verbindungen

1-(1-(Pyridin-2-yl)pyrrolidin-3-yl)-3-(thiophen-2-yl)urea can be compared with other similar compounds, such as:

    1-(1-(Pyridin-2-yl)pyrrolidin-3-yl)-3-(furan-2-yl)urea: This compound has a furan ring instead of a thiophene ring, leading to different electronic properties and reactivity.

    1-(1-(Pyridin-2-yl)pyrrolidin-3-yl)-3-(benzothiophen-2-yl)urea: The presence of a benzothiophene ring introduces additional aromaticity, affecting the compound’s stability and interactions.

The uniqueness of this compound lies in its specific combination of heterocyclic rings and the resulting chemical properties, which make it a versatile compound for various research applications.

Biologische Aktivität

1-(1-(Pyridin-2-yl)pyrrolidin-3-yl)-3-(thiophen-2-yl)urea, also known by its CAS number 1705882-04-7, has attracted significant attention in medicinal chemistry due to its unique structure and potential biological activities. This compound incorporates a pyridine ring, a pyrrolidine moiety, and a thiophene ring linked through a urea functional group, which contributes to its diverse pharmacological properties.

Structural Overview

The structural formula of the compound can be represented as follows:

C13H14N4S\text{C}_{13}\text{H}_{14}\text{N}_{4}\text{S}

This composition indicates the presence of nitrogen and sulfur atoms, which are pivotal for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It has been shown to modulate ion channels, particularly as an inhibitor of the IKur current, which plays a critical role in cardiac action potentials. The compound exhibits selectivity for this channel while showing minimal interaction with hERG (human Ether-à-go-go-related gene) potassium channels, Na+, and Ca2+ channels, making it a promising candidate for cardiovascular therapeutics.

1. Cardiovascular Effects

Research indicates that this compound may serve as a therapeutic agent in managing cardiac conditions by selectively inhibiting ion currents without affecting other critical cardiac channels. Its ability to influence cardiac action potentials suggests potential applications in arrhythmia treatments.

2. Anti-inflammatory Properties

Studies have demonstrated that this compound may also modulate inflammatory pathways. It has been reported to trigger pro-inflammatory cytokine release in endothelial cells and atrial tissues, indicating its possible role in treating inflammatory diseases.

3. Anticancer Activity

The compound's structural components suggest potential anticancer properties. Urea derivatives have been widely studied for their ability to inhibit various cancer cell lines, and preliminary data indicate that this compound may exhibit similar activities .

Case Studies and Research Findings

Several studies have explored the biological activity of urea derivatives similar to this compound:

CompoundActivityReference
N-(6-cyano-BT-2-yl)-N′-(p-MeObenzyl)ureaGSK-3β inhibition (IC50 = 140 nM)
N-(5-pyrimidin-5-yl)-N′-(ethyl)ureasAntibacterial activity against S. aureus (MIC = 0.03–0.06 μg/mL)
Thiourea derivativesAnti-inflammatory and anticancer activities

These findings highlight the potential of urea derivatives in various therapeutic contexts.

Synthesis and Modification

The synthesis of this compound typically involves several steps:

  • Formation of Pyrrolidine Intermediate : Cyclization reactions are employed to synthesize the pyrrolidine intermediate.
  • Attachment of Pyridine Ring : A nucleophilic substitution reaction introduces the pyridine ring.
  • Formation of Urea Linkage : The final step involves reacting the intermediate with an isocyanate or carbodiimide reagent to form the urea linkage.

Eigenschaften

IUPAC Name

1-(1-pyridin-2-ylpyrrolidin-3-yl)-3-thiophen-2-ylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4OS/c19-14(17-13-5-3-9-20-13)16-11-6-8-18(10-11)12-4-1-2-7-15-12/h1-5,7,9,11H,6,8,10H2,(H2,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCLZRCJILZBHTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1NC(=O)NC2=CC=CS2)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.